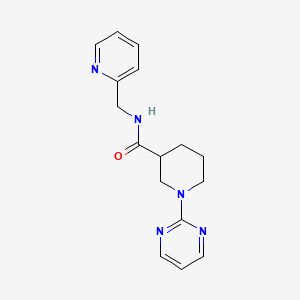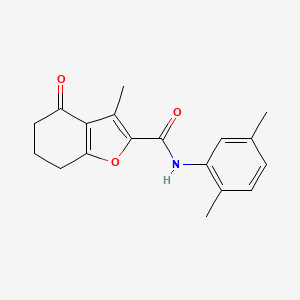![molecular formula C14H8BrClF3NO B7464141 4-bromo-N-[5-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B7464141.png)
4-bromo-N-[5-chloro-2-(trifluoromethyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-[5-chloro-2-(trifluoromethyl)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. This compound is also known as BCTC and is a potent and selective TRPA1 antagonist.
Mecanismo De Acción
4-bromo-N-[5-chloro-2-(trifluoromethyl)phenyl]benzamide is a potent and selective TRPA1 antagonist. TRPA1 is a non-selective cation channel that is expressed in various tissues, including sensory neurons, airway epithelial cells, and immune cells. TRPA1 channels are involved in various physiological processes such as pain perception, inflammation, and airway hypersensitivity. By blocking TRPA1 channels, 4-bromo-N-[5-chloro-2-(trifluoromethyl)phenyl]benzamide can modulate these physiological processes.
Biochemical and physiological effects:
4-bromo-N-[5-chloro-2-(trifluoromethyl)phenyl]benzamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit TRPA1-mediated calcium influx, reduce the release of pro-inflammatory cytokines, and block nociceptive responses. In vivo studies have shown that it can alleviate pain and inflammation in various animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-bromo-N-[5-chloro-2-(trifluoromethyl)phenyl]benzamide in lab experiments is its potency and selectivity as a TRPA1 antagonist. This allows for the specific modulation of TRPA1 channels without affecting other ion channels. However, one of the limitations is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4-bromo-N-[5-chloro-2-(trifluoromethyl)phenyl]benzamide. One direction is the development of more potent and selective TRPA1 antagonists based on the structure of this compound. Another direction is the investigation of its potential applications in other fields such as materials science and agriculture. Additionally, more studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
The synthesis of 4-bromo-N-[5-chloro-2-(trifluoromethyl)phenyl]benzamide involves the reaction of 5-chloro-2-(trifluoromethyl)aniline with 4-bromo-benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
4-bromo-N-[5-chloro-2-(trifluoromethyl)phenyl]benzamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases such as neuropathic pain, inflammatory pain, and migraine. In drug discovery, it has been used as a tool compound to study the role of TRPA1 channels in various physiological processes. In materials science, it has been used as a building block for the synthesis of functional materials.
Propiedades
IUPAC Name |
4-bromo-N-[5-chloro-2-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrClF3NO/c15-9-3-1-8(2-4-9)13(21)20-12-7-10(16)5-6-11(12)14(17,18)19/h1-7H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLDSJUYNOBKJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)Cl)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-[5-chloro-2-(trifluoromethyl)phenyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

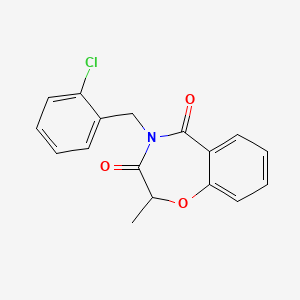
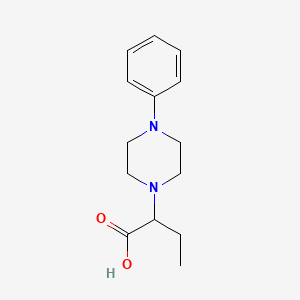
![7-methyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B7464072.png)
![1-Cyclohexyl-3-[[4-(2,2-dicyanoethenyl)phenyl]carbamoyl]-1-methylsulfonylurea](/img/structure/B7464083.png)
![N-(3-morpholin-4-ylpropyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7464085.png)

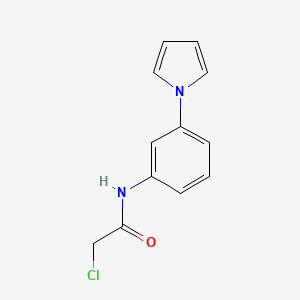
![N-[4-(morpholin-4-ylmethyl)phenyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B7464109.png)
![3-bromo-N-[3-cyano-1-(2-methoxyethyl)pyrrolo[3,2-b]quinoxalin-2-yl]benzamide](/img/structure/B7464116.png)
![N-(cyclopropylcarbamoyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide](/img/structure/B7464123.png)
![N-[2-(1-benzylpiperidin-4-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B7464128.png)

